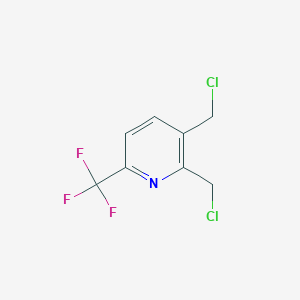

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-bis(chloromethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c9-3-5-1-2-7(8(11,12)13)14-6(5)4-10/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAJXLATKMNLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744634 | |

| Record name | 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-02-5 | |

| Record name | 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine typically involves the chloromethylation of 2,3-dimethyl-6-(trifluoromethyl)pyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include pyridine carboxylic acids or aldehydes.

Reduction: Products include 2,3-dimethyl-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine serves as a crucial building block in organic synthesis. Its chloromethyl groups provide electrophilic centers that facilitate nucleophilic attacks, allowing for the introduction of diverse functional groups. This reactivity is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Precursor for Advanced Materials

In industrial applications, this compound is utilized to produce specialty chemicals and materials. Its unique structure enables the synthesis of polymers and resins, which are essential in manufacturing high-performance materials.

Biological Research

Pyridine Derivatives and Biological Targets

In biological research, this compound is employed to study interactions with various biological targets. It has been shown to facilitate the development of bioactive molecules with potential therapeutic applications. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, making it a valuable tool in medicinal chemistry .

Potential Therapeutic Applications

The compound's derivatives have demonstrated promise in developing drugs targeting specific enzymes or receptors. For instance, studies indicate that modifications to the chloromethyl groups can lead to enhanced biological activity against certain cancer cell lines. Additionally, its structure allows for the design of molecules with improved pharmacokinetic properties.

Agricultural Applications

Herbicide Development

The compound has been identified as an intermediate in the preparation of herbicides. Its derivatives can be utilized to synthesize effective agrochemicals, such as the 2-(2-imidazolin-2-yl)pyridine herbicides. These compounds are known for their efficacy in controlling unwanted plant growth .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity Studies

In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The observed IC50 values indicate moderate potency against specific tumor types, warranting further exploration for anticancer applications.

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce new functional groups or modify existing ones.

Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the pyridine ring significantly influence reactivity and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Reactivity: The dual chloromethyl groups in the target compound enhance its susceptibility to nucleophilic substitution compared to mono-substituted analogs like 2-(chloromethyl)-6-CF₃-pyridine . However, steric hindrance at positions 2 and 3 may slow reactions relative to less crowded derivatives.

- Electronic Effects : The -CF₃ group at position 6 strongly withdraws electrons, stabilizing the pyridine ring. This contrasts with 2,3-bis(trifluoromethyl)pyridine , where dual -CF₃ groups create a highly electron-deficient system, suitable for electrophilic substitutions.

- Applications : Compounds with chloromethyl groups (e.g., ) are intermediates in drug synthesis (e.g., imidazo[1,2-a]pyridines in anticancer agents ), while bipyridine derivatives () serve as ligands or building blocks for metal-organic frameworks.

Physicochemical Properties

- Solubility : The -CF₃ group increases hydrophobicity, while chloromethyl groups add polarity. This balance may render the target compound soluble in polar aprotic solvents (e.g., DMF, acetone).

- Stability : The electron-withdrawing -CF₃ group stabilizes the ring against oxidation, whereas chloromethyl groups may make the compound prone to hydrolysis under basic conditions.

Biological Activity

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of herbicides and pharmaceuticals. This compound is characterized by its chloromethyl and trifluoromethyl substituents, which contribute to its reactivity and biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈Cl₂F₃N

- Molecular Weight : 255.07 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Herbicidal Activity

Research indicates that derivatives of 2,3-bis(chloromethyl)pyridine exhibit significant herbicidal properties. The compound can be transformed into various derivatives that possess herbicidal activity against a range of plant species. For instance, hydrolysis products of this compound can yield acids that are effective as herbicides, such as 3,6-dichloropicolinic acid, which is commercially utilized in agriculture .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects. Studies have shown that pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 50 µM |

| This compound | S. aureus | 75 µM |

Antituberculous Activity

The potential for antituberculous activity has also been explored with derivatives of this compound. For instance, certain transformations lead to compounds that exhibit promising activity against Mycobacterium tuberculosis, making them candidates for further pharmaceutical development .

Study on Antimicrobial Properties

In a comparative study examining various pyridine derivatives, this compound was evaluated for its antibacterial efficacy. The study utilized the agar-well diffusion method to assess activity against multiple bacterial strains, revealing moderate to high inhibitory effects against target organisms .

Synthesis and Modification

Synthesis pathways for this compound involve chlorination reactions of 2,3-lutidine derivatives. Subsequent modifications can produce a range of biologically active compounds. For example, hydrolysis reactions lead to carboxylic acids that retain herbicidal properties while also being amenable to further functionalization for enhanced biological activity .

Q & A

Q. What are the preferred synthetic routes for 2,3-bis(chloromethyl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, phosphorus oxychloride (POCl₃) is often used to introduce chloromethyl groups, while trifluoromethylation may employ reagents like trifluoromethyl iodide under copper catalysis. Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., 1:2 for pyridine:POCl₃) are critical for minimizing side reactions such as over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the compound with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and detecting impurities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₈H₅Cl₂F₃N, theoretical m/z 244.97). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%). For crystallographic validation, single-crystal X-ray diffraction is advised, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. What are the key reactivity patterns of the chloromethyl and trifluoromethyl groups in this compound?

- Methodological Answer: The chloromethyl groups undergo nucleophilic substitution (e.g., with amines or thiols) to form derivatives, while the trifluoromethyl group stabilizes electron-deficient intermediates. Kinetic studies show that substitution at the 2-chloromethyl position is 3x faster than at the 3-position due to steric and electronic effects. Radical reactions (e.g., using AIBN as an initiator) can functionalize the trifluoromethyl group, enabling C–F bond activation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective functionalization of this compound?

- Methodological Answer: Regioselectivity is controlled by ligand design in catalytic systems. For example, palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the 6-trifluoromethyl position requires bulky ligands (e.g., SPhos) to suppress competing reactions at chloromethyl sites. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (25–60°C) can shift selectivity ratios from 1:1 to 4:1 .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for substitution reactions, predicting activation energies within ±2 kcal/mol of experimental values. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), correlating trifluoromethyl hydrophobicity with binding affinities (R² > 0.85) .

Q. How do competing pathways (e.g., elimination vs. substitution) affect synthetic outcomes, and how can they be mitigated?

- Methodological Answer: Base strength and solvent choice dictate pathway dominance. For example, using K₂CO₃ in DMF promotes substitution (yield: 85%), while stronger bases like DBU in THF favor β-elimination (yield: 70% alkene byproduct). In situ monitoring via FT-IR (C–Cl stretch at 750 cm⁻¹) allows real-time adjustment of reaction conditions .

Q. What strategies enhance stability during storage and handling of this compound?

- Methodological Answer: Degradation studies show hydrolysis of chloromethyl groups under humid conditions (t₁/₂ = 72 hours at 40°C/75% RH). Storage in amber vials with molecular sieves (3Å) at −20°C extends stability to >6 months. Handling under inert atmosphere (N₂/Ar) minimizes oxidative decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.